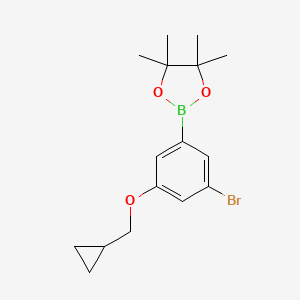

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-(cyclopropylmethoxy)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of boron compounds like 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or other electrophiles. The presence of the bromine atom makes it a suitable candidate for these reactions, facilitating the coupling with various substrates under mild conditions.

Case Study: Suzuki-Miyaura Coupling

In a study involving various arylboronic acids, the compound was used to couple with aryl halides to synthesize biaryl compounds. The reaction conditions were optimized for yield and selectivity, demonstrating that the bromine substituent significantly enhances reactivity compared to other halides .

Medicinal Chemistry

The compound's structural characteristics make it a valuable intermediate in the synthesis of pharmaceuticals . Its ability to participate in various transformations allows for the development of new drug candidates.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create potential anticancer agents. For instance, modifications on the cyclopropyl group have led to increased activity against specific cancer cell lines. The dioxaborolane moiety is particularly useful in forming stable complexes with biological targets .

Material Science

In addition to organic synthesis and medicinal applications, this compound can also be utilized in the development of functional materials . Its boron content lends itself to applications in organic electronics and photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of boron-containing compounds in OLEDs due to their electron-accepting properties. The incorporation of this specific dioxaborolane into polymer matrices has shown promise in enhancing device performance .

Comparative Analysis of Related Compounds

To better understand the utility of this compound, a comparison with similar boron compounds reveals its unique advantages:

| Compound Name | Structure | Key Application | Reactivity |

|---|---|---|---|

| 2-Bromophenylboronic Acid | Structure | Cross-coupling | High |

| 4-Fluorophenylboronic Acid | Structure | Medicinal Chemistry | Moderate |

| This compound | Structure | Organic Synthesis & Material Science | Very High |

Mecanismo De Acción

The mechanism by which 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or diaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. Similar compounds include:

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronate ester with different substituents, affecting its reactivity and applications.

3-Bromo-5-(cyclopropylmethoxy)phenylboronic acid: A precursor to the compound , used in various synthetic applications.

These compounds share similar reactivity patterns but differ in their specific applications and the nature of their substituents.

Actividad Biológica

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and biological evaluations against various cell lines.

- Molecular Formula : CHBBrO

- Molar Mass : 353.06 g/mol

- CAS Number : 1218789-49-1

- Density : 1.581 g/cm³ (predicted)

- Boiling Point : 392.2 °C (predicted)

- pKa : 3.66 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron reagents under controlled conditions. The presence of the bromine atom and cyclopropylmethoxy group enhances the compound's reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures to this compound. These compounds have been evaluated against various human cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| RKO | 60.70 | High inhibition |

| PC-3 | 49.79 | High inhibition |

| HeLa | 78.72 | Moderate inhibition |

The IC values indicate the concentration required to inhibit cell growth by 50%. The compound showed significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanisms for the biological activity of this compound include:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

- Inhibition of specific enzymes involved in tumor growth.

Studies using flow cytometry and microscopy confirmed these effects by demonstrating changes in cell morphology and viability upon treatment with the compound .

Other Biological Activities

In addition to anticancer effects, compounds similar to this compound have also been explored for:

- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Anti-inflammatory Properties : The cyclopropyl group is often associated with anti-inflammatory effects in various models .

Case Studies

A study involving the evaluation of various derivatives of boron-containing compounds highlighted their effectiveness against multiple cancer types. The derivatives were tested in vitro using human tumor cell lines and exhibited varying degrees of cytotoxicity based on their structural modifications .

Propiedades

IUPAC Name |

2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZRFGSKTCMGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675273 | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-49-1 | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.